4-(1H-indazol-3-yl)butan-2-one
Description
Contextualization of Indazole Derivatives in Contemporary Chemical Science
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in modern medicinal chemistry. mdpi.com Although rarely found in nature, synthetic indazole derivatives exhibit an extensive range of pharmacological activities, positioning them as "privileged scaffolds" in drug discovery. mdpi.comnih.gov The thermodynamic stability of the 1H-indazole tautomer makes it a common core in various therapeutic agents. mdpi.comnih.gov
The biological versatility of indazole-containing compounds is remarkable, with documented activities including anticancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. mdpi.com This broad spectrum of activity has led to the development of several FDA-approved drugs. For instance, Niraparib is an indazole-based PARP inhibitor for treating ovarian cancer, while Axitinib and Pazopanib are tyrosine kinase inhibitors used in cancer therapy. nih.gov The ability of the indazole structure to act as a bioisostere of indole (B1671886), another critical pharmacophore, further enhances its value in the design of novel bioactive molecules. nih.gov Researchers actively design and synthesize new indazole derivatives to explore their potential as targeted therapeutic agents, such as inhibitors of enzymes like IDO1 and various kinases, which are crucial in cancer and inflammatory diseases. mdpi.comnih.gov
Significance of Butanone Scaffolds in Organic Molecule Design
The butanone functional group, specifically a ketone on a four-carbon chain, is a significant and versatile component in the design and synthesis of organic molecules. numberanalytics.com Ketones are considered privileged structures in drug discovery because their carbonyl group (C=O) can engage in crucial molecular interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. numberanalytics.comstereoelectronics.org This carbonyl group is planar, and the oxygen atom's lone electron pairs can act as hydrogen bond acceptors (HBA), a common binding motif in drug-receptor interactions. stereoelectronics.org
In organic synthesis, butanone (also known as methyl ethyl ketone or MEK) is a widely used intermediate and solvent. douwin-chem.comchemcess.com The reactivity of the ketone allows for a variety of chemical transformations to build more complex molecular architectures. researchgate.net The butanone moiety can serve as a flexible linker to connect different pharmacophores or be an integral part of the active structure itself. Its presence can influence a molecule's physical properties, such as solubility and stability, which are critical for its behavior in biological systems. numberanalytics.com The utility of the ketone functional group is demonstrated in numerous approved drugs, including the anticancer agent doxorubicin (B1662922) and the antidepressant bupropion, where the ketone is essential for their mechanism of action. numberanalytics.comresearchgate.net
Rationale for the Academic Investigation of 4-(1H-indazol-3-yl)butan-2-one
The academic interest in 4-(1H-indazol-3-yl)butan-2-one stems from its hybrid structure, which combines the pharmacologically significant indazole core with the synthetically versatile butanone linker. While specific research on this exact molecule is not extensively documented, the rationale for its investigation can be constructed from the well-established properties of its components.
The primary motivation is the potential to create novel bioactive compounds by tethering a flexible alkyl-ketone chain to the C3 position of the indazole ring. The indazole moiety provides a proven scaffold for targeting various biological pathways, particularly as a kinase inhibitor. nih.gov The butanone portion offers several strategic advantages:
It acts as a linker of specific length and flexibility, allowing the indazole ring to be positioned optimally within a biological target's binding site.
The ketone's carbonyl group can form additional hydrogen bonds, potentially increasing binding affinity and selectivity.
The alkyl chain can be modified to fine-tune the molecule's lipophilicity and other pharmacokinetic properties.
The synthesis of 3-substituted indazoles is a well-explored area of chemistry, with various methods developed to create derivatives with diverse functionalities. nih.govacs.org Therefore, the synthesis of 4-(1H-indazol-3-yl)butan-2-one is considered a feasible objective, allowing for the exploration of its unique chemical and potential biological properties.
Overview of Key Research Objectives and Scope
Based on the rationale, a research program focused on 4-(1H-indazol-3-yl)butan-2-one would likely encompass the following objectives:
Chemical Synthesis and Characterization: The primary goal would be to develop an efficient and regioselective synthesis protocol for the target compound. Subsequent work would involve complete characterization using modern analytical techniques (NMR, MS, IR) to confirm its structure and purity. The physicochemical properties of the compound would be determined.
Biological Screening: Drawing from the known activities of indazole derivatives, the compound would be screened against a panel of biological targets. A logical starting point would be assays for protein kinase inhibition, given that many 3-substituted indazoles show activity in this area. nih.govnih.gov Anti-proliferative assays on various cancer cell lines would also be a key objective to assess its potential as an anticancer agent.
Structure-Activity Relationship (SAR) Studies: To understand how the structure relates to any observed activity, a series of analogues would be synthesized. Modifications could include altering the length of the alkyl chain, changing the position of the ketone, or adding substituents to the indazole's benzene ring. These studies would provide valuable data for optimizing the lead compound.
The scope of such research would be confined to synthetic chemistry and initial biological evaluation, laying the groundwork for more advanced preclinical studies should promising activity be discovered.
Data Tables
Table 1: Predicted Physicochemical Properties of 4-(1H-indazol-3-yl)butan-2-one
This table presents computational data for the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChemLite uni.lu |
| Molecular Weight | 188.23 g/mol | - |
| Monoisotopic Mass | 188.09496 Da | PubChemLite uni.lu |
| XlogP (Predicted) | 1.5 | PubChemLite uni.lu |
| InChIKey | CDLAOGKXZIBTLH-UHFFFAOYSA-N | PubChemLite uni.lu |
Table 2: Examples of Bioactive Indazole Derivatives
This table illustrates the potent biological activities found in various indazole-containing molecules, providing context for the research interest in this class.
| Compound Name/Reference | Biological Target/Activity | Reported Potency (IC₅₀) | Source |
| Compound 109 (Liu et al.) | EGFR T790M Kinase | 5.3 nM | nih.gov |
| Compound 116 (Cao et al.) | ERK1 Enzyme | 9.3 ± 3.2 nM | nih.gov |
| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | mdpi.com |
| Compound 2f (anti-cancer study) | 4T1 Breast Cancer Cell Line | 0.23 µM | nih.gov |
Properties
CAS No. |
1021910-43-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Indazol 3 Yl Butan 2 One and Its Analogs
Retrosynthetic Analysis of the 4-(1H-indazol-3-yl)butan-2-one Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(1H-indazol-3-yl)butan-2-one, the primary disconnection points are the C-C bond linking the butanone side chain to the indazole ring and the bonds within the indazole ring itself.
Disconnection of the Side Chain: A primary retrosynthetic disconnection can be made at the C3-C4 bond, which connects the indazole ring to the butanone moiety. This leads to two potential synthetic pathways:
Pathway A: This involves an indazole-3-synthon, which could be a nucleophile (e.g., an organometallic species like indazol-3-yl-lithium or a Grignard reagent) or an electrophile (e.g., 3-haloindazole), and a corresponding four-carbon electrophile or nucleophile (e.g., 4-halobutan-2-one or a protected equivalent).
Pathway B: An alternative disconnection considers the formation of the butanone moiety from a C3-functionalized indazole. For example, a 3-acetylindazole could undergo a one-carbon homologation, or (1H-indazol-3-yl)acetic acid could be reacted with a methyl organometallic reagent.
Disconnection of the Indazole Ring: A more fundamental retrosynthetic approach involves the deconstruction of the indazole ring itself. Classical indazole syntheses often involve the cyclization of ortho-functionalized benzene (B151609) derivatives. In this context, the butanone side chain would already be attached to the aromatic precursor. This strategy leads back to precursors such as a substituted o-aminobenzonitrile or an arylhydrazone derivative, which can then undergo cyclization to form the desired indazole framework. nih.gov
Classical Synthetic Routes to the Indazole-Butanone Framework
Classical methods for constructing the indazole-butanone framework typically rely on multi-step sequences that involve the pre-formation of the indazole ring followed by the introduction of the butanone side chain, or vice versa.
Multi-step syntheses provide the flexibility to build complex molecules like 4-(1H-indazol-3-yl)butan-2-one with precision. A common strategy begins with a pre-existing indazole core, which is then functionalized at the C3 position. For instance, the synthesis could start with 1H-indazole-3-carboxylic acid. This starting material can be converted to the corresponding acid chloride, which then reacts with a suitable carbon nucleophile, such as a malonic ester, followed by hydrolysis and decarboxylation to introduce the butanone side chain.
Alternatively, a route could involve the reaction of a 3-haloindazole with a ketone enolate, such as the lithium enolate of acetone, although this can lead to issues with regioselectivity and side reactions. Another established method is the Jacobson synthesis, which involves the cyclization of 2-alkyl-substituted anilines. While not a direct route, this highlights the general principle of constructing the heterocyclic ring from a functionalized benzene precursor. researchgate.net
A plausible multi-step sequence could be:
Preparation of a C3-functionalized indazole: Starting with a commercially available indazole, a functional group suitable for C-C bond formation (e.g., a halogen) is introduced at the C3 position. For example, 6-bromo-1H-indazole can be iodinated at the C3 position using iodine and KOH in DMF. nih.gov
Side-chain introduction: The functionalized indazole is then coupled with a synthon for the butanone side chain. This could be achieved via a nucleophilic substitution reaction.
Final modification: Any protecting groups are removed, or further functional group transformations are carried out to yield the final product.
The synthesis of related structures, such as benzylacetone, often involves a three-step process of oxidation, aldol condensation, and hydrogenation, which could be adapted for this framework. researchgate.net
The efficiency of classical synthetic routes is highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and catalyst. For instance, in the alkylation of indazoles, the choice of base (e.g., Cs₂CO₃, K₂CO₃, NaH) and solvent (e.g., DMF, DMSO, THF) can significantly influence the regioselectivity of the reaction, directing the substitution to the N1, N2, or C3 position. organic-chemistry.orgnih.gov
Optimization often involves screening various conditions to maximize the yield of the desired product while minimizing side reactions. For reactions involving arynes and sydnones to produce 2H-indazoles, optimization of the fluoride source (e.g., TBAF) and reaction time was crucial for achieving high yields. nih.gov
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Base | Cs₂CO₃ vs. K₂CO₃ | Stronger, more soluble bases like Cs₂CO₃ can improve yields in coupling reactions. | organic-chemistry.org |
| Solvent | DMF vs. DMSO vs. THF | Polar aprotic solvents like DMF and DMSO often facilitate nucleophilic substitution and coupling reactions. | nih.gov |
| Temperature | Room Temp vs. 100-120 °C | Higher temperatures are often required for C-H activation and cross-coupling reactions but can lead to side products. | organic-chemistry.orgnih.gov |
| Fluoride Source (for aryne generation) | Anhydrous TBAF vs. TBAF solution | Solid anhydrous TBAF was found to be superior for the cycloaddition reaction. | nih.gov |
This table is generated based on data for related indazole syntheses and illustrates common optimization parameters.
Contemporary Synthetic Strategies for 4-(1H-indazol-3-yl)butan-2-one Derivatives
Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules. These include catalytic approaches and the application of green chemistry principles.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. bohrium.comnih.gov Catalysts based on palladium, copper, and rhodium are widely used for C-H activation, C-N, and N-N bond formation, which are key steps in constructing the indazole scaffold. nih.govorganic-chemistry.orgnih.gov
Palladium-catalyzed reactions: Palladium catalysts are highly effective for cross-coupling reactions, such as Suzuki and Heck couplings. A plausible route to 4-(1H-indazol-3-yl)butan-2-one could involve a Suzuki coupling between a 3-boro-indazole derivative and a vinyl ketone, followed by reduction. Palladium catalysts are also used for direct C-H amination to form the indazole ring. nih.gov A direct regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines is catalyzed by Pd, using Cs₂CO₃ as the base and t-Bu₃PHBF₄ as the ligand. organic-chemistry.orgnih.gov
Copper-catalyzed reactions: Copper catalysts are often used for N-N bond formation and C-N coupling reactions. nih.govorganic-chemistry.org A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst is an efficient method for synthesizing 2H-indazoles. organic-chemistry.org This approach could be adapted by using a starting material that already contains the butanone precursor.
Rhodium-catalyzed reactions: Rhodium catalysts are particularly useful for C-H activation and annulation reactions. nih.gov For example, rhodium(III) catalysts can be used for the synthesis of indazole derivatives from azobenzenes through C-H activation and subsequent cyclization. nih.gov
| Catalyst System | Reaction Type | Application in Indazole Synthesis | Reference |
| Pd(OAc)₂ / Ligand | Cross-coupling / C-H Amination | Formation of C-C or C-N bonds to attach side chains or form the indazole ring. | nih.gov |
| Cu₂O-NP / Ligand-free | One-pot, three-component reaction | Efficient synthesis of 2H-indazoles from simple precursors. | organic-chemistry.org |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation / Annulation | Construction of the indazole ring from azobenzenes. | nih.gov |
This table summarizes common catalytic systems used in the synthesis of indazole derivatives.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comresearchgate.net The application of these principles to the synthesis of indazole-butanone compounds can lead to more sustainable and environmentally benign processes. nih.gov
The 12 principles of green chemistry provide a framework for this approach:
Waste Prevention: Designing syntheses to minimize waste is a core principle. nih.gov One-pot and multi-component reactions are excellent examples, as they reduce the need for purification of intermediates, saving solvents and energy. organic-chemistry.orgnih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Catalytic reactions, such as cycloadditions, are often highly atom-economical. nih.gov
Use of Safer Solvents and Auxiliaries: Many classical syntheses use hazardous solvents. Green approaches favor the use of safer alternatives like water, ethanol, or polyethylene glycol (PEG), or even solvent-free conditions. organic-chemistry.orgresearchgate.net An efficient synthesis of 2H-indazole derivatives has been reported using copper(I) oxide nanoparticles in PEG as a green solvent. organic-chemistry.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. sphinxsai.com Microwave-assisted synthesis can often reduce reaction times and energy consumption. researchgate.net
Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. sphinxsai.com The transition-metal catalyzed reactions discussed previously are a prime example of this principle in action. organic-chemistry.orgnih.gov
| Green Chemistry Principle | Application in Indazole-Butanone Synthesis | Example | Reference |
| Waste Prevention | One-pot multi-component reactions | Synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide. | organic-chemistry.org |
| Safer Solvents | Use of Polyethylene Glycol (PEG) | Copper-catalyzed synthesis of 2H-indazoles in PEG 300. | organic-chemistry.org |
| Energy Efficiency | Metal-free, ambient conditions | L-proline catalyzed synthesis of indanones under metal-free conditions. | rsc.org |
| Catalysis | Transition-metal catalysis | Rh(III)-catalyzed C-H activation for indazole construction. | nih.gov |
This table provides examples of the application of green chemistry principles in the synthesis of indazole scaffolds.
Stereoselective Synthesis of 4-(1H-indazol-3-yl)butan-2-one Enantiomers and Diastereomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of 4-(1H-indazol-3-yl)butan-2-one is of high importance. This involves creating a specific three-dimensional arrangement of atoms at the chiral center(s) of the molecule. For 4-(1H-indazol-3-yl)butan-2-one, a chiral center can be generated at the carbon atom adjacent to the carbonyl group or at the C3 position of the indazole ring if further substituted. The following sections discuss two primary strategies for achieving this: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Syntheses of Related Indazoles
One established method for controlling stereochemistry is through the use of a chiral auxiliary. This is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org
While specific examples of chiral auxiliary-mediated synthesis for 4-(1H-indazol-3-yl)butan-2-one are not extensively documented, the general principles can be applied. For instance, a chiral auxiliary, such as a derivative of 8-phenylmenthol or an Evans oxazolidinone, could be attached to a precursor of the butanone side chain. wikipedia.org This chiral precursor would then be reacted with an indazole derivative. The steric hindrance and electronic properties of the auxiliary would favor one direction of approach, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target compound.
General Scheme for Chiral Auxiliary Use:
Covalent attachment of the chiral auxiliary to a substrate.
Diastereoselective reaction to form a new stereocenter under the influence of the auxiliary.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
This strategy is a powerful tool in asymmetric synthesis, enabling the production of a wide array of enantiomerically pure compounds. wikipedia.org
Asymmetric Catalysis in Indazole-Butanone Formation
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, often requiring only a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. This approach can be applied to form the C-C bond between the indazole and butanone moieties or to stereoselectively reduce the ketone of the butanone side chain.
A significant challenge in the synthesis of C3-substituted indazoles is the low nucleophilicity of the C3 position. mit.edunih.govacs.orgnih.govchemrxiv.org Conventional alkylation of indazoles typically occurs at the N1 or N2 positions. nih.govsemanticscholar.org Recent advancements have utilized a polarity reversal, or umpolung, strategy where N-activated indazoles act as electrophiles. mit.edunih.govsemanticscholar.org
One notable example is the copper hydride (CuH)-catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. mit.edunih.govacs.orgnih.govchemrxiv.org This reaction allows for the construction of challenging C3-quaternary stereocenters with high levels of enantioselectivity. mit.edunih.govchemrxiv.org The enantioselectivity is determined by a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the catalyst's chiral ligand, the substrate, and the incoming nucleophile dictate the facial selectivity. mit.edunih.govacs.orgchemrxiv.orgelsevierpure.com
The table below summarizes the results for the CuH-catalyzed asymmetric C3-allylation of various indazole electrophiles, demonstrating the high efficiency and enantioselectivity of this method.
| Indazole Electrophile Substituent | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|
| 4-Methoxy | 81 | 98.5:1.5 |
| 4-Fluoro | 80 | 98:2 |
| 5-Chloro | 85 | 99:1 |
| 6-Methylsulfonyl | 72 | 99.5:0.5 |
| 6-Chloro | 84 | 99:1 |
| 6-Carbomethoxy | 82 | 99:1 |
| 7-Methyl | 94 | 96:4 |
Data sourced from a study on CuH-catalyzed asymmetric C3-allylation of N-(benzoyloxy)indazoles. mit.edu
Another approach to introduce chirality is through the asymmetric reduction of the ketone in the 4-(1H-indazol-3-yl)butan-2-one side chain to produce a chiral alcohol. Biocatalysis, using enzymes or whole microorganisms, is particularly effective for this transformation. For example, various yeast strains have been identified that can reduce 4-hydroxy-2-butanone to (R)-1,3-butanediol with high conversion rates and excellent enantiomeric excess. nih.gov A similar enzymatic approach could be applied to the indazole-containing substrate.
The table below shows the performance of a newly isolated Candida krusei strain for the asymmetric reduction of 4-hydroxy-2-butanone.
| Substrate Concentration (g/L) | Product Concentration (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| ~20.5 | 19.8 | 96.6 | 99.0 |
| 45.0 | 38.7 | 83.9 | >99 |
Data from the biocatalytic reduction of 4-hydroxy-2-butanone. nih.gov
Scale-Up Considerations in 4-(1H-indazol-3-yl)butan-2-one Production
Transitioning the synthesis of a chemical compound from a laboratory scale to industrial production, known as scale-up, presents numerous challenges. mt.comascendiacdmo.com For a pharmaceutical intermediate like 4-(1H-indazol-3-yl)butan-2-one, ensuring the process is safe, cost-effective, robust, and compliant with regulatory standards is paramount. ascendiacdmo.com
Key considerations for the scale-up of this compound's synthesis include:
Process Optimization and Safety: What works on a small scale may not be directly transferable. Reaction parameters such as temperature, pressure, dosing rates, and mixing efficiency must be re-optimized. mt.com Heat transfer becomes a critical issue, as exothermic reactions that are easily controlled in the lab can lead to dangerous thermal runaways in large reactors. A thorough understanding of the reaction's thermodynamics and kinetics is essential for safe scaling. mt.com
Raw Material Sourcing and Cost: The cost and availability of starting materials, reagents, and catalysts become major factors in the economic viability of the process. labmanager.com Sourcing from reliable suppliers with consistent quality is crucial. The distance from the supplier to the production site is also a consideration for reducing the carbon footprint. labmanager.com
Equipment and Infrastructure: The synthesis must be adapted to the available plant equipment. iajps.com This includes the size and material of reactors, the efficiency of mixing and heat exchange systems, and the methods for material handling (e.g., pumping liquids, charging solids). labmanager.compharmaguideline.com
Purification and Quality Control: Laboratory-scale purification methods like column chromatography are often not feasible for large quantities. Scalable techniques such as crystallization, distillation, and extraction must be developed. Robust analytical methods are required to monitor the reaction and ensure the final product meets strict purity specifications. labmanager.com
Regulatory Compliance and Documentation: Pharmaceutical manufacturing is governed by Good Manufacturing Practices (GMP). iajps.com Every step of the process, from raw material specifications to the final product's quality control, must be thoroughly documented and validated to meet regulatory requirements. ascendiacdmo.comiajps.com
Waste Management: Large-scale production generates significant waste streams. Developing an environmentally sound and cost-effective waste management plan is a critical part of the scale-up process.
A successful scale-up requires a multidisciplinary team of chemists, chemical engineers, and analysts to address these interconnected challenges. iajps.com
Advanced Spectroscopic and Structural Elucidation of 4 1h Indazol 3 Yl Butan 2 One
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 4-(1H-indazol-3-yl)butan-2-one, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated mass for the proposed molecular formula, C₁₁H₁₂N₂O. This high degree of mass accuracy, typically within a few parts per million (ppm), allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), to produce protonated molecules [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of these ions is then measured with high precision. For instance, the predicted monoisotopic mass of 4-(1H-indazol-3-yl)butan-2-one is 188.09496 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this, such as 188.0950, would serve as strong evidence for the C₁₁H₁₂N₂O formula. This technique is crucial for confirming the identity of newly synthesized compounds and is often a prerequisite for publication in scientific literature. amazonaws.com
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offer fundamental structural insights.
¹H NMR: The ¹H NMR spectrum of 4-(1H-indazol-3-yl)butan-2-one is expected to show distinct signals for each unique proton environment. The aromatic protons of the indazole ring would typically appear in the downfield region (around 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the indazole ring and the carbonyl group would resonate in the aliphatic region, likely as triplets, due to coupling with their neighbors. The methyl protons of the acetyl group would appear as a singlet, typically upfield. The integration of these signals provides the ratio of protons in each environment, while the coupling constants (J-values) reveal information about the connectivity between adjacent protons. ubc.cadocbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon (C=O) at a characteristic downfield shift (around 208 ppm), aromatic carbons of the indazole ring (typically 110-140 ppm), and aliphatic carbons of the butane (B89635) chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the indazole ring. The chemical shifts of the two nitrogen atoms would be distinct, reflecting their different chemical environments (pyrrolic vs. pyridinic). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1H-indazol-3-yl)butan-2-one (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~208 |
| CH₃ (acetyl) | ~2.2 (s, 3H) | ~30 |
| CH₂ (next to C=O) | ~2.9 (t, 2H) | ~45 |
| CH₂ (next to indazole) | ~3.2 (t, 2H) | ~25 |
| Indazole H-4 | ~7.7 (d) | ~120 |
| Indazole H-5 | ~7.2 (t) | ~122 |
| Indazole H-6 | ~7.4 (t) | ~127 |
| Indazole H-7 | ~7.5 (d) | ~110 |
| Indazole C-3 | - | ~142 |
| Indazole C-3a | - | ~121 |
| Indazole C-7a | - | ~140 |
| NH | ~13.0 (br s, 1H) | - |
Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and spatial relationships within the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For 4-(1H-indazol-3-yl)butan-2-one, COSY would show correlations between the adjacent methylene protons in the butane chain and between neighboring protons on the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.com This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). slideshare.net This is particularly useful for connecting different fragments of the molecule, for example, showing a correlation from the methylene protons adjacent to the indazole ring to the C-3 carbon of the indazole, confirming the point of attachment.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
IR Spectroscopy: The IR spectrum of 4-(1H-indazol-3-yl)butan-2-one would be expected to show a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. The N-H stretch of the indazole ring would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations from the indazole ring would appear in the 1450-1620 cm⁻¹ region. amazonaws.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric vibrations of non-polar bonds are typically more Raman active.
Table 2: Key IR Absorption Bands for 4-(1H-indazol-3-yl)butan-2-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3400 (broad) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=O (ketone) | Stretch | ~1715 (strong) |
| C=C, C=N (aromatic) | Stretch | 1450-1620 |
X-ray Crystallography for Solid-State Structure Determination of 4-(1H-indazol-3-yl)butan-2-one and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can confirm the connectivity, bond lengths, bond angles, and stereochemistry of the molecule in the solid state. If suitable crystals of 4-(1H-indazol-3-yl)butan-2-one or its derivatives can be grown, X-ray analysis would provide an unambiguous three-dimensional structure. researchgate.net This data serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods. The analysis of crystal packing can also reveal intermolecular interactions such as hydrogen bonding and π-stacking.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed for the analysis of chiral molecules. While 4-(1H-indazol-3-yl)butan-2-one itself is achiral, derivatives of this compound could be chiral. If a chiral derivative were to be synthesized, CD and ORD would be essential for determining its enantiomeric purity and, in conjunction with theoretical calculations, its absolute configuration. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, which is a characteristic property of chiral substances.
Computational and Theoretical Studies of 4 1h Indazol 3 Yl Butan 2 One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules. pnrjournal.com For 4-(1H-indazol-3-yl)butan-2-one, these calculations would provide insights into its reactivity, stability, and intermolecular interactions. Such studies on substituted indazoles have been used to understand tautomeric equilibria and the influence of different functional groups on the electronic properties of the indazole core. researchgate.netaustinpublishinggroup.com
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.
For 4-(1H-indazol-3-yl)butan-2-one, a theoretical FMO analysis would likely show the HOMO localized primarily on the electron-rich indazole ring, while the LUMO might be distributed across the conjugated system, including the butanone substituent. This distribution influences how the molecule interacts with other reactants. A smaller HOMO-LUMO gap would suggest higher reactivity.
Hypothetical FMO Data for 4-(1H-indazol-3-yl)butan-2-one
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Indicates electron-donating capability |
| ELUMO | -1.2 | Indicates electron-accepting capability |
This table is illustrative and based on typical values for similar heterocyclic compounds.
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The EPS map of 4-(1H-indazol-3-yl)butan-2-one would illustrate electron-rich regions (typically colored red or yellow) and electron-deficient regions (colored blue).
In the case of 4-(1H-indazol-3-yl)butan-2-one, the nitrogen atoms of the indazole ring and the oxygen atom of the butanone group would be expected to be electron-rich, representing sites susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen in the indazole ring would likely be electron-deficient, indicating a potential site for nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of 4-(1H-indazol-3-yl)butan-2-one are critical to its properties and interactions. Conformational analysis would identify the most stable spatial arrangements of the molecule by calculating the potential energy as a function of bond rotations. The butanone side chain's flexibility is a key aspect that would be explored.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a surface. For instance, MD simulations have been used to study the stability of indazole derivatives within the active sites of proteins. nih.govmdpi.com While 4-(1H-indazol-3-yl)butan-2-one is not being studied for biological targets here, the same principles would apply to its interactions in other contexts.
Illustrative Conformational Energy Profile
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 5.2 | Eclipsed |
| 60° | 0.8 | Gauche |
| 120° | 4.5 | Eclipsed |
This table represents a hypothetical energy profile for the rotation around the bond connecting the indazole ring to the butanone side chain.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 4-(1H-indazol-3-yl)butan-2-one would provide a basis for comparison with experimental data.
DFT calculations can accurately predict the chemical shifts of 1H and 13C atoms in a molecule. researchgate.net For 4-(1H-indazol-3-yl)butan-2-one, these calculations would help in assigning the peaks in an experimental NMR spectrum to specific atoms in the structure. Similarly, theoretical calculations of vibrational frequencies can be correlated with the absorption bands in an IR spectrum, aiding in the identification of functional groups. Theoretical 13C NMR studies have been performed on indazole compounds, demonstrating the utility of this approach. austinpublishinggroup.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility and kinetics of a reaction. For the synthesis of 4-(1H-indazol-3-yl)butan-2-one, computational modeling could be used to optimize reaction conditions and understand the formation of any byproducts. Theoretical studies have been used to understand tautomerization in indazoles and to explain the reactivity of different positions on the indazole ring. pnrjournal.comresearchgate.net
In Silico Screening and Ligand Design for Non-Biological Target Interactions
In silico screening involves using computational methods to search for molecules that can interact with a specific target. While much of the research on indazole derivatives focuses on biological targets, nih.govresearchgate.netresearchgate.netresearchgate.net these same techniques can be applied to non-biological systems. For example, 4-(1H-indazol-3-yl)butan-2-one could be computationally screened for its potential to interact with materials surfaces, act as a sensor, or serve as a building block in materials science. The design of new ligands would involve modifying the structure of 4-(1H-indazol-3-yl)butan-2-one to enhance its interaction with a non-biological target of interest.
Table of Compound Names
| Compound Name |
|---|
Structure Activity/property Relationship Sar/spr Studies of 4 1h Indazol 3 Yl Butan 2 One Analogs for Non Clinical Applications
Systematic Modification of the Indazole Moiety and its Impact on Research Properties
The indazole ring system is a versatile scaffold, and its substitution pattern significantly dictates the properties of the resulting analogs. nih.govresearchgate.net Modifications can be made at various positions, including the N1- and N2-positions of the pyrazole (B372694) ring and the C4, C5, C6, and C7 positions of the fused benzene (B151609) ring. nih.gov These alterations influence the molecule's electronic, steric, and lipophilic properties, thereby impacting its research applications.
Research has shown that substitutions on the benzene portion of the indazole core are critical for modulating activity in various research contexts. For instance, in studies of indazole arylsulfonamides as chemokine receptor antagonists, substitutions at the C4, C5, C6, and C7 positions were systematically investigated. It was found that methoxy (B1213986) or hydroxyl groups at the C4-position were among the more potent substituents. nih.gov For the C5 and C6 positions, only small groups were well-tolerated, with C6-substituted analogs being generally preferred over their C5 counterparts. nih.gov
In the context of kinase inhibition research, a key area for indazole derivatives, specific substitutions have been shown to be crucial for potency and selectivity. mdpi.com For example, in a series of indazole derivatives designed as potential anti-cancer agents, modifications at the C6 position were explored. While some substitutions led to potent compounds, the introduction of a 4-(4-methylpiperazin-1-yl)pyridin-3-yl group at this position did not improve potency compared to the lead compound. mdpi.com This highlights the sensitive nature of substitution effects at this position. A comprehensive review of indazole derivatives further underscores the importance of the substitution pattern on the indazole ring for a wide range of biological activities, which are central to their use in non-clinical research. nih.gov
The N1 position of the indazole ring is another common point of modification. In the aforementioned study on chemokine receptor antagonists, a meta-substituted benzyl (B1604629) group on the N1 nitrogen, particularly those bearing an α-amino-3-[(methylamino)acyl] group, was found to be the most potent. nih.gov This demonstrates that modifications distal to the core scaffold can have a profound impact on the molecule's properties.
The following table summarizes the observed impact of systematic modifications to the indazole moiety on the research properties of various analog series.
| Position of Modification | Substituent | Observed Impact on Research Properties | Reference |
| C4 | Methoxy, Hydroxyl | Increased potency in chemokine receptor antagonist studies. | nih.gov |
| C5 | Small groups | Generally tolerated, but less preferred than C6 substitution. | nih.gov |
| C6 | Small groups | Preferred over C5 substitution for chemokine receptor antagonists. | nih.gov |
| C6 | 4-(4-methylpiperazin-1-yl)pyridin-3-yl | Did not improve potency in a series of kinase inhibitors. | mdpi.com |
| N1 | meta-substituted benzyl with α-amino-3-[(methylamino)acyl] | Highest potency in chemokine receptor antagonist series. | nih.gov |
Variation of the Butanone Side Chain and its Influence on Research Properties
The C3 position is a frequent target for derivatization to explore new chemical space and modulate properties. nih.gov For example, instead of a butanone chain, other functional groups can be introduced. One area of research has focused on the synthesis of C3-allylated indazoles. nih.govmit.edu This modification introduces a reactive handle (the double bond) that can be used for further synthetic transformations, such as hydroboration-oxidation to form an alcohol or reduction to an ethyl group. mit.edu These transformations allow for the creation of a diverse library of compounds with different physicochemical properties, which can then be used in various research applications.
The following table illustrates how variations at the C3 position, where the butanone chain is located in the parent compound, can lead to analogs with different functionalities and potential research applications.
| C3-Side Chain | Example Analog Class | Potential Influence on Research Properties | Reference |
| Allyl | C3-Allyl-1H-indazoles | Introduces a reactive double bond for further synthetic diversification; alters lipophilicity and steric profile. | nih.govmit.edu |
| Carboxamide | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamides | Increases hydrogen bonding capacity and polarity; introduces chiral center, affecting stereospecific interactions. | researchgate.net |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Non-Biological Activities
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their activities and properties. For indazole derivatives, QSAR studies have been primarily focused on predicting biological activities for applications in areas like oncology and infectious diseases. nih.govnih.govresearchgate.netresearchgate.nettandfonline.comresearchgate.net
While specific QSPR studies on non-biological properties (e.g., solubility, melting point, chromatographic retention times) of 4-(1H-indazol-3-yl)butan-2-one analogs are not widely available, the principles and methodologies from existing QSAR studies are highly relevant. These models use a variety of molecular descriptors to quantify structural features. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others.
For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have utilized steric and electrostatic fields to build predictive models. nih.govtandfonline.comresearchgate.net The resulting contour maps from these models provide a visual representation of which regions of the molecule are sensitive to steric bulk and electronic character. Green contours might indicate areas where bulky groups are favorable for activity, while blue contours could show regions where electropositive potential is preferred. researchgate.net
In another study focusing on indazole compounds for anti-quorum sensing applications, a validated QSAR model identified five key descriptors that influence the inhibitory activity. nih.gov Although the endpoint is a biological one, the descriptors themselves (which can include constitutional, topological, and quantum-chemical parameters) are derived from the molecule's non-biological, fundamental structure.
The statistical robustness of these models is crucial and is typically assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). A high value for these parameters indicates a model with good predictive power. For instance, a 2D-QSAR model for indazole derivatives as TTK inhibitors showed an r² of 0.9512 and a q² of 0.8998, indicating a highly predictive model. researchgate.net
The table below presents examples of statistical parameters from QSAR studies on indazole derivatives, demonstrating the predictive power of these models for research purposes.
| QSAR Model Application | Statistical Parameter | Value | Significance | Reference |
| TTK Inhibitors (2D-QSAR) | r² (correlation coefficient) | 0.9512 | High correlation between descriptors and activity. | researchgate.net |
| TTK Inhibitors (2D-QSAR) | q² (internal cross-validation) | 0.8998 | Good internal model predictivity. | researchgate.net |
| TTK Inhibitors (3D-QSAR) | q² (internal cross-validation) | 0.9132 | High internal model predictivity. | researchgate.net |
| HIF-1α Inhibitors (3D-QSAR) | Not specified | Statistically significant | Models provide a structural framework for designing new inhibitors. | nih.govtandfonline.com |
These QSAR approaches, while demonstrated here for biological endpoints, could be readily adapted to model and predict non-biological physicochemical properties in QSPR studies, aiding in the rational design of 4-(1H-indazol-3-yl)butan-2-one analogs for specific non-clinical research that requires defined physical characteristics.
Stereochemical Effects on Activity/Property Profiles
Stereochemistry can play a profound role in the activity and properties of chiral molecules. If a compound and its interacting partner (e.g., a protein, a chiral stationary phase) are chiral, the different spatial arrangements of enantiomers can lead to significant differences in behavior. For analogs of 4-(1H-indazol-3-yl)butan-2-one, the introduction of a chiral center can have a substantial impact on their research profiles.
While 4-(1H-indazol-3-yl)butan-2-one itself is achiral, modifications to its structure can easily introduce stereocenters. For example, reduction of the ketone in the butanone side chain would create a chiral alcohol. Similarly, substitutions on the side chain or the indazole ring can create stereocenters.
Research into other chiral indazole derivatives has demonstrated the importance of stereochemistry. A highly enantioselective method has been developed for the synthesis of C3-allylated indazoles, which creates a quaternary chiral center at the C3 position. nih.govmit.edu The ability to control the stereochemistry at this position is crucial, as the different enantiomers could have vastly different properties in chiral environments. The enantioselectivity of this reaction is explained by a six-membered Zimmerman-Traxler-type transition state, where steric interactions involving the ligand and substrate determine the facial selectivity of the reaction. nih.gov
More direct evidence of stereochemical effects comes from studies on indazole-3-carboxamide type synthetic cannabinoid receptor agonists. The (S)- and (R)-enantiomers of compounds like AB-FUBINACA and AB-CHMINACA were synthesized and their biological activity evaluated. frontiersin.org It was found that the (S)-enantiomers were significantly more potent as cannabinoid receptor agonists than their (R)-counterparts. This differential activity highlights that a specific three-dimensional arrangement of the atoms is required for optimal interaction with the biological target. The chiral separation of these enantiomers is often achieved using chiral chromatography, where the differential interaction with a chiral stationary phase allows for their separation. frontiersin.org
This principle is broadly applicable in non-clinical research. When studying the interaction of a chiral indazole analog with a biological macromolecule, it is often the case that one enantiomer will have a much higher affinity or potency than the other. This stereoselectivity provides valuable information about the three-dimensional nature of the binding site.
The following table shows the differential activity of enantiomers for an indazole-3-carboxamide analog, illustrating the potential importance of stereochemistry.
| Compound | Enantiomer | Research Property (CB₁ Receptor Affinity, Ki) | Reference |
| An analog of AB-PINACA | S-form | 78.4 nM | researchgate.net |
| An analog of AB-PINACA | R-form | Not Reported (implied to be less active) | researchgate.net |
These findings underscore the necessity of considering stereochemistry in the design and evaluation of 4-(1H-indazol-3-yl)butan-2-one analogs for research applications, as the presence and configuration of stereocenters can be a critical determinant of their properties.
Advanced Research Applications of 4 1h Indazol 3 Yl Butan 2 One and Its Derivatives Excluding Clinical Human Trials
Applications in Materials Science
The exploration of indazole-containing compounds in materials science is a growing field of interest. The inherent aromaticity and tunable electronic properties of the indazole scaffold make it an attractive candidate for the development of novel organic materials with tailored functionalities.
Organic Electronics and Optoelectronic Materials
While direct studies on the application of 4-(1H-indazol-3-yl)butan-2-one in organic electronics are not extensively documented, the broader class of indole (B1671886) derivatives, which share structural similarities, has been investigated for its potential in developing novel materials like organic semiconductors. acs.org The photophysical properties of heterocyclic compounds are crucial for their application in optoelectronic devices. For instance, novel fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] nih.govrsc.orgoxazole have been synthesized and shown to absorb light in the range of 296–332 nm and emit in the range of 368–404 nm, demonstrating the potential of heterocyclic systems in this area. researchgate.net The investigation into the photophysical properties of 4-(1H-indazol-3-yl)butan-2-one and its derivatives could reveal similar potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
Table 1: Potential Optoelectronic Properties of Indazole Derivatives
| Property | Potential Application | Rationale |
|---|---|---|
| Fluorescence | Organic Light-Emitting Diodes (OLEDs) | Emission of light upon electrical stimulation. |
| Charge Transport | Organic Field-Effect Transistors (OFETs) | Facilitating the movement of charge carriers. |
Polymer Chemistry and Advanced Composites
The incorporation of indazole moieties into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities. Although the polymerization of 4-(1H-indazol-3-yl)butan-2-one has not been specifically reported, the synthesis of polymers containing imidazole (B134444) and imidazolium (B1220033) units has been explored for various biological and material science applications. researchgate.net These polymers can associate through hydrogen bonding and electrostatic interactions, leading to self-assembly and the formation of structured materials. researchgate.net Similarly, polytriazole resins, formed through 'click' chemistry, have been used as matrices in advanced composites, offering good thermal and mechanical properties. nih.gov The ketone and secondary amine functionalities in 4-(1H-indazol-3-yl)butan-2-one provide handles for polymerization, suggesting its potential as a monomer for creating novel indazole-containing polymers for advanced composites.
Role in Catalysis and Organocatalysis
The structural features of 4-(1H-indazol-3-yl)butan-2-one, particularly the presence of nitrogen atoms in the indazole ring and the ketone group, suggest its potential utility in the field of catalysis, both as a ligand for transition metals and as an organocatalyst itself.
Ligand Design for Transition Metal Catalysis
Indazole-based ligands have been successfully employed in transition metal catalysis. For example, an indazole-based phosphine (B1218219) ligand has been synthesized and used in gold(I) catalysis, demonstrating the tunability of the electronic properties of the metal center through modification of the indazole scaffold. acs.orgnih.gov Furthermore, a ruthenium catalyst bearing an indazole backbone PNN pincer ligand has shown high efficiency in the hydrogenation of various unsaturated compounds. rsc.org The nitrogen atoms of the indazole ring in 4-(1H-indazol-3-yl)butan-2-one can act as coordination sites for transition metals, and the butanone chain can be further functionalized to create multidentate ligands. The design of such ligands could lead to catalysts with novel reactivity and selectivity for a range of organic transformations.
Table 2: Potential Catalytic Applications of Indazole-Based Ligands
| Catalytic Reaction | Metal Center | Role of Indazole Ligand |
|---|---|---|
| Cross-Coupling Reactions | Palladium, Nickel | Tuning catalyst activity and stability. |
| Hydrogenation | Ruthenium, Rhodium | Enhancing catalytic efficiency and selectivity. rsc.org |
| C-H Activation | Rhodium, Iridium | Directing group for regioselective functionalization. researchgate.net |
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the direct organocatalytic application of 4-(1H-indazol-3-yl)butan-2-one has not been reported, the presence of a ketone functionality suggests its potential to participate in enamine and enolate-based catalysis. Asymmetric Michael additions of ketones to nitroalkenes have been successfully catalyzed by chiral bifunctional organocatalysts, highlighting the utility of ketones in stereoselective bond formation. mdpi.com The indazole moiety could also play a role in modulating the reactivity and selectivity of the ketone through non-covalent interactions with the substrate or by serving as a platform for attaching additional catalytic groups.
Use as Chemical Probes and Tools in Mechanistic Investigations
Chemical probes are essential tools for elucidating biological pathways and reaction mechanisms. Indazole derivatives have been developed for such purposes. For instance, a series of (aza)indazole derivatives have been designed as selective COX-2 inhibitors, and a radiolabeled version was used as a PET tracer for in vivo imaging of neuroinflammation. nih.govresearchgate.net This demonstrates the potential of the indazole scaffold as a basis for developing highly specific molecular probes.
While there is no specific report on 4-(1H-indazol-3-yl)butan-2-one being used as a chemical probe, its structure could be modified to incorporate reporter groups such as fluorophores or radioactive isotopes. The butanone side chain offers a convenient point for such modifications. Such probes could be valuable for studying the interactions of indazole-containing molecules with biological targets or for tracking the progress of chemical reactions in mechanistic studies. The development of such tools would be contingent on identifying a specific process or target where the indazole-butanone scaffold demonstrates relevant activity or binding affinity.
Potential in Agrochemical Research (e.g., as intermediates or novel scaffold elements)
The indazole nucleus, a key structural feature of 4-(1H-indazol-3-yl)butan-2-one, is a recognized "privileged scaffold" in the field of agrochemical research. researchgate.net While 4-(1H-indazol-3-yl)butan-2-one itself is not marketed as an active agrochemical agent, its structural components are integral to molecules designed for crop protection and plant growth regulation. The unique electronic and chemical properties of the indazole ring make it a valuable fragment for developing novel herbicides, fungicides, and insecticides. researchgate.net
Research has demonstrated that various indazole derivatives exhibit significant biological activities relevant to agriculture. For instance, certain 3-aryl-1H-indazoles have been shown to act as growth inhibitors for the roots and shoots of crops like wheat and sorghum, particularly at high concentrations, indicating potential applications as herbicides or plant growth regulators. researchgate.net The development of new pesticides is driven by the need to overcome resistance to existing treatments, such as carbamate (B1207046) and organophosphorus insecticides. google.com In this context, indazole derivatives represent a promising avenue for discovering pesticides with new mechanisms of action. google.com
Patents have been filed for indazole derivatives with potent pesticidal effects against a range of mites and insects, including species that have developed resistance to conventional agents. google.comgoogleapis.com Furthermore, specific indazole compounds have been identified with fungicidal activity, addressing the demand for novel fungicides with high efficacy at low application rates to minimize environmental impact. googleapis.com The compound 4-(1H-indazol-3-yl)butan-2-one, containing the essential 1H-indazole core, serves as a valuable intermediate or a foundational scaffold upon which more complex and potent agrochemical agents can be built. Its butanone side chain offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.
Tetranychus urticaeNilaparvata lugensgoogle.comgoogleapis.comgoogleapis.comresearchgate.netApplications in Analytical Chemistry (e.g., as derivatization agents, standards)
The application of 4-(1H-indazol-3-yl)butan-2-one specifically as a routine derivatization agent or a certified analytical standard is not extensively documented in current literature. However, its characterization is relevant to the field of analytical chemistry, particularly in mass spectrometry. For instance, predicted collision cross-section (CCS) values have been calculated for various adducts of the molecule, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu This data is crucial for its identification in complex mixtures using ion mobility-mass spectrometry, a technique that separates ions based on their size, shape, and charge.
The broader indazole class of compounds is of significant interest in forensic and analytical toxicology. Novel synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, which feature an indazole core, have been identified in illegal products. researchgate.net The structural elucidation of these compounds relies heavily on advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net The availability of analytical data for known indazole structures, like 4-(1H-indazol-3-yl)butan-2-one, can aid in the tentative identification of new, related psychoactive substances. Should this compound or its metabolites become relevant in a forensic or research context, its established analytical properties would be fundamental for developing reliable detection and quantification methods.
uni.luuni.luuni.luuni.luuni.luContributions to Fundamental Organic Chemistry Research
The synthesis of the 1H-indazole scaffold, the core of 4-(1H-indazol-3-yl)butan-2-one, is a subject of ongoing research in organic chemistry, contributing to the development of new synthetic methodologies. Various strategies have been developed that showcase fundamental principles of chemical reactivity and catalysis. nih.gov
One advanced approach involves a silver(I)-mediated intramolecular oxidative C-H amination, which allows for the construction of diverse 3-substituted 1H-indazoles from readily available starting materials. nih.gov This method is significant as it leverages the direct functionalization of C-H bonds, a major goal in modern synthetic chemistry for improving atom economy and efficiency. Another key strategy is the [3+2] cycloaddition reaction between a diazo compound and a benzyne (B1209423) precursor, which can be used to form the five-membered pyrazole (B372694) ring of the indazole system. orgsyn.org Mechanistic studies of these reactions, including the analysis of intermediates and by-products, provide deeper insight into reaction pathways, such as acyl migration via dissociation-recombination ion pairs. orgsyn.org
Furthermore, the synthesis of 3-aminoindazole derivatives, which are structurally related to the target compound, has been achieved through SNAr (Nucleophilic Aromatic Substitution) reactions of fluorinated or chlorinated benzonitriles with hydrazine. nih.govnih.gov The optimization of these reactions, often employing palladium catalysts like PdCl₂(dppf)₂ for subsequent Suzuki couplings, allows for the modular construction of highly functionalized indazoles. nih.gov Research into the reaction of indazoles with reagents like formaldehyde (B43269) has also contributed to a better understanding of the fundamental reactivity of the azole ring system, including the mechanism of N-alkylation. nih.gov These collective research efforts expand the toolkit available to synthetic chemists and deepen the fundamental understanding of heterocyclic chemistry.
nih.govorgsyn.orgnih.govnih.govnih.govConclusion and Future Research Directions
Summary of Key Academic Findings in 4-(1H-indazol-3-yl)butan-2-one Research
Dedicated academic research focusing exclusively on 4-(1H-indazol-3-yl)butan-2-one is not extensively documented in current literature. However, a wealth of information on the synthesis and properties of the broader class of 3-substituted-1H-indazoles provides a foundational understanding.
The indazole ring system is a significant pharmacophore, known for its presence in a variety of therapeutic agents. rsc.orgnih.gov Research has established that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. beilstein-journals.orgnih.govmdpi.com The synthesis of 3-substituted indazoles can be challenging, often involving multi-step sequences or facing issues with regioselectivity and yield. nih.govresearchgate.net
Key findings applicable to the indazole moiety include:
Synthesis: General methods for creating 3-substituted indazoles often start from precursors like o-aminobenzonitriles or arylhydrazones, employing metal-catalyzed cyclization or condensation reactions. mdpi.comnih.govorganic-chemistry.org
Reactivity: The indazole nucleus can undergo electrophilic substitution, and the nitrogen atoms are nucleophilic, leading to mixtures of N1 and N2 substituted products depending on reaction conditions. beilstein-journals.org Direct C-H functionalization at the C3 position is an area of active research to overcome traditional synthetic limitations. chim.it
Biological Significance: The indazole scaffold is a core component in numerous compounds with a wide array of biological activities, including anti-inflammatory, antitumor, and kinase inhibitory effects. nih.govnih.govnih.gov This is largely due to its ability to form crucial hydrogen bonds and hydrophobic interactions with biological targets. nih.gov
Identification of Remaining Research Gaps and Challenges in the Field
The primary research gap is the profound lack of specific experimental and theoretical data for 4-(1H-indazol-3-yl)butan-2-one. Its synthesis, spectroscopic characterization, crystal structure, reactivity, and potential applications are yet to be systematically investigated.
General challenges in the field of indazole chemistry that would apply to this compound include:
Synthetic Efficiency: Developing high-yield, scalable, and regioselective synthetic routes for 3-substituted indazoles remains a significant hurdle. nih.govresearchgate.netresearchgate.net Many existing methods require harsh conditions or expensive catalysts.
Tautomer Control: The inherent tautomerism between 1H- and 2H-indazoles complicates synthesis and can affect the compound's physical and biological properties. nih.gov Controlling N1 versus N2 functionalization is a persistent challenge. beilstein-journals.org
Structural Elucidation: While standard techniques are useful, definitively characterizing the tautomeric form and solid-state packing of new indazole derivatives requires more advanced analytical methods.
Proposed Future Avenues for Investigation of 4-(1H-indazol-3-yl)butan-2-one
The scarcity of data presents a clear opportunity for foundational research into the chemistry and utility of 4-(1H-indazol-3-yl)butan-2-one.
Exploration of Novel Synthetic Pathways for Complex Derivatives
Future work should focus on applying modern synthetic methodologies to the 4-(1H-indazol-3-yl)butan-2-one scaffold to generate a library of novel and complex derivatives. This would enable structure-activity relationship (SAR) studies and the exploration of new applications.
| Synthetic Strategy | Description | Potential Outcome | Key References |
| C-H Activation/Functionalization | Direct modification of the C-H bonds on the indazole ring, avoiding the need for pre-functionalized starting materials. | Efficient, atom-economical synthesis of derivatives with substituents at various positions of the indazole core. | nih.gov, rsc.org |
| 1,3-Dipolar Cycloaddition | Reaction of in situ generated diazo compounds with arynes to construct the indazole ring system. | A versatile method for creating diverse 3-substituted indazoles from readily available starting materials. | nih.gov, organic-chemistry.org |
| Metal-Free Synthesis | One-pot reactions of aminophenones with hydroxylamine (B1172632) derivatives under mild, metal-free conditions. | Greener and more cost-effective synthetic routes with broad functional group tolerance. | organic-chemistry.org |
| Flow Chemistry | Utilizing continuous flow reactors to improve safety, scalability, and reproducibility of the synthesis. | Rapid, on-demand synthesis of gram quantities of the target compound and its derivatives for further study. | acs.org |
Development of Advanced Analytical Techniques for Deeper Structural Insights
A comprehensive structural characterization is essential. While standard methods provide basic information, advanced techniques are needed to resolve ambiguities related to tautomerism and conformation.
| Analytical Technique | Purpose | Expected Insight | Key References |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in the solid state. | Unambiguous confirmation of the molecular structure, tautomeric form (1H vs. 2H), and intermolecular interactions (e.g., hydrogen bonding). | acs.org |
| Multinuclear 2D NMR Spectroscopy | Techniques like HSQC, HMBC, and NOESY to establish through-bond and through-space correlations. | Definitive assignment of all proton and carbon signals, confirmation of the substituent position, and information on molecular conformation in solution. | nih.gov |
| Gauge-Invariant Atomic Orbital (GIAO) Calculations | A computational method to predict NMR chemical shifts based on a calculated structure. | Provides a theoretical basis for experimental NMR data, helping to confirm structural assignments and resolve ambiguities. | nih.gov, acs.org |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule with high precision. | Unambiguous confirmation of the elemental composition and molecular formula. | researchgate.net |
Expansion into New Application Domains (Non-Clinical)
Beyond the well-trodden path of clinical applications, the unique electronic properties of the indazole ring suggest potential in other scientific domains.
Organometallic Chemistry: The two nitrogen atoms of the indazole ring make it an excellent candidate for use as a ligand in organometallic complexes. researchgate.net Future research could explore the synthesis of metal complexes with 4-(1H-indazol-3-yl)butan-2-one, studying their catalytic activity or material properties.
Materials Science: Indazole-containing compounds have been investigated for their photophysical properties. chim.it The title compound and its derivatives could be evaluated for applications in organic light-emitting diodes (OLEDs), sensors, or as components in other functional organic materials.
Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen are often effective corrosion inhibitors for metals in acidic environments. nih.gov The potential of 4-(1H-indazol-3-yl)butan-2-one to adsorb onto metal surfaces and prevent corrosion could be a valuable area of investigation.
Deeper Theoretical Understanding of Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of 4-(1H-indazol-3-yl)butan-2-one before engaging in extensive lab work.
Tautomer Stability: DFT calculations can accurately predict the relative energies of the 1H- and 2H-indazole tautomers in both the gas phase and in various solvents, clarifying the predominant form under different conditions. beilstein-journals.orgnih.gov
Reactivity Indices: Calculating frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions. researchgate.netresearchgate.net
Spectroscopic Properties: As mentioned, methods like GIAO can predict NMR spectra. nih.gov Similarly, time-dependent DFT (TD-DFT) can calculate electronic absorption spectra (UV-Vis), providing a deeper understanding of the molecule's electronic structure. epstem.net
Q & A
Q. What are the standard synthetic routes for 4-(1H-indazol-3-yl)butan-2-one, and how can intermediates be characterized?
The compound is typically synthesized via Friedel-Crafts acylation, where an indazole derivative reacts with a ketone precursor under acidic conditions. For example, analogous compounds like 4-(2-chlorophenyl)butan-2-one are synthesized using chloroacetyl chloride and substituted benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) . Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry (ESIMS). For instance, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives show distinct ¹H NMR signals (δ 2.3 ppm for methyl groups) and ESIMS m/z values to confirm molecular ions .
Q. What biological targets are associated with 4-(1H-indazol-3-yl)butan-2-one, and how are preliminary bioassays designed?
Indazole derivatives are known to interact with enzymes like trypanothione reductase, a target for parasitic diseases. Preliminary bioassays involve enzyme inhibition assays using spectrophotometric methods to measure IC₅₀ values. For example, derivatives of 4-(2-chlorophenyl)butan-2-one exhibit inhibitory activity at micromolar concentrations, requiring validation via kinetic studies and control experiments to rule off-target effects .
Q. Which analytical techniques are critical for confirming the structure of 4-(1H-indazol-3-yl)butan-2-one?
X-ray crystallography (using programs like SHELXL) is gold-standard for structural confirmation. For less crystalline samples, 2D NMR (COSY, HSQC) resolves connectivity, while FT-IR confirms ketone functional groups (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulae .
Advanced Research Questions
Q. How can regioselectivity challenges during Friedel-Crafts synthesis of indazole-containing ketones be addressed?
Regioselectivity in Friedel-Crafts reactions depends on electronic and steric factors. Computational modeling (e.g., DFT) predicts electrophilic substitution sites on indazole rings. Experimentally, substituents like trifluoromethyl groups (as in 6-(trifluoromethyl)-1H-indazol-3-yl derivatives) direct acylation to specific positions. Optimizing reaction conditions (e.g., solvent polarity, temperature) further refines selectivity .
Q. What strategies resolve contradictions in reported bioactivity data for indazole derivatives?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors) or compound purity. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and stringent quality control (HPLC purity >95%) are critical. For example, conflicting trypanothione reductase inhibition data can be reconciled by standardizing NADPH concentrations and pre-incubation times .
Q. How can computational methods enhance the design of 4-(1H-indazol-3-yl)butan-2-one analogs with improved pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like estrogen receptors. QSAR models optimize logP and polar surface area for better bioavailability. Derivatives with pyrrolidin-1-ylmethanone moieties (e.g., [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone) show enhanced solubility while maintaining activity, validated via MD simulations .
Q. What experimental approaches validate the mechanism of action for indazole-based enzyme inhibitors?
Mechanistic studies include kinetic analysis (Lineweaver-Burk plots to identify competitive/non-competitive inhibition) and mutagenesis of active-site residues. For example, substituting Arg-37 in trypanothione reductase disrupts hydrogen bonding with indazole derivatives, confirming target engagement .
Q. How are stereochemical outcomes controlled during the synthesis of chiral indazole derivatives?
Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (lipases) ensures enantiomeric purity. For instance, SFC (supercritical fluid chromatography) separates enantiomers of 3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide with >99% ee .
Methodological Notes
- Synthetic Optimization : Use DOE (Design of Experiments) to screen catalysts, solvents, and temperatures.
- Data Validation : Employ triplicate measurements and statistical analysis (e.g., ANOVA) for reproducibility.
- Structural Elucidation : Combine crystallography (SHELXL) with NMR prediction tools (e.g., MestReNova) for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
